5-Amino-4-bromo-1,2-oxazol-3-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

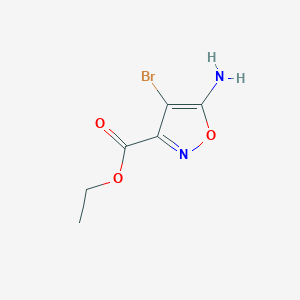

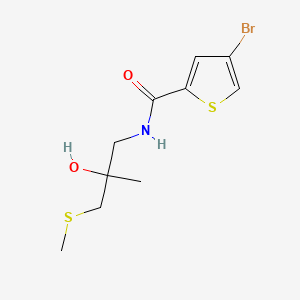

Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate is a derivative within the oxazole family, a class of heterocyclic aromatic organic compounds containing an oxygen and a nitrogen atom in a five-membered ring. These compounds are significant due to their diverse biological activities and their application in medicinal chemistry and synthetic organic chemistry.

Synthesis Analysis

The synthesis of oxazole derivatives, including those similar to ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate, often involves strategies such as regiocontrolled halogenation and palladium-catalyzed coupling reactions. These methods provide a pathway to variously substituted oxazoles, showcasing the versatility of oxazole synthesis (Hodgetts & Kershaw, 2002).

Molecular Structure Analysis

Oxazole derivatives' crystal structures reveal insights into their molecular configuration. For example, the structure of a closely related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, was characterized by X-ray diffraction analysis, showing two independent molecules arranged in an inverted planar orientation, stabilized by hydrogen bonds (Murtuja, Jayaprakash, & Sinha, 2023).

Chemical Reactions and Properties

Oxazoles can undergo regiocontrolled palladium-catalyzed direct arylation, offering an efficient access to aryloxazoles. This reactivity pattern is crucial for synthesizing natural products and exploring the chemical space of oxazole-based compounds for potential biological activities (Verrier, Martin, Hoarau, & Marsais, 2008).

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Indol

Los derivados de indol son sistemas heterocíclicos importantes en productos naturales y fármacos . Desempeñan un papel crucial en la biología celular y han atraído una atención creciente para el tratamiento de diversos trastornos en el cuerpo humano . “5-Amino-4-bromo-1,2-oxazol-3-carboxilato de etilo” se puede utilizar en la síntesis de derivados de indol .

Potencial Biológico de los Derivados de Indol

Los derivados de indol poseen diversas actividades biológicas, como antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica, anticolinesterasa, etc . El compuesto “this compound” se puede utilizar para sintetizar estos derivados de indol .

Actividad Antiviral

Se prepararon y se reportaron derivados de 6-amino-4-alquil-sustituido-1 H -indol-2-carboxilato sustituido como agentes antivirales . “this compound” se puede utilizar en la síntesis de estos derivados .

Investigación del Proceso DEA

Los resultados computacionales para la nucleobase y las especies de nucleósido permiten investigar la influencia del anillo de desoxirribosa en el proceso DEA . “this compound” se puede utilizar en estas investigaciones .

Protodesboronación Catalítica

Los heteroarenos y un éster bórico sililado fueron sustratos elegibles y se proporcionaron con rendimiento . “this compound” se puede utilizar en estos procesos de protodesboronación catalítica .

Direcciones Futuras

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Therefore, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme . This suggests that Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate and similar compounds may have significant potential in future drug discovery efforts.

Mecanismo De Acción

Target of Action

Similar compounds have been used in the preparation of inhibitors of akt activity, which are useful in the treatment of cancer and arthritis .

Mode of Action

It’s known that similar compounds can undergo free radical reactions . For instance, N-bromosuccinimide (NBS) can lose the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical can then remove a hydrogen atom to form succinimide (SH), leading to various reactions .

Biochemical Pathways

Similar compounds have been involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

Similar compounds have shown anti-viral activity in certain cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate. For instance, it is soluble in water (35 g/L at 25°C), and it should be stored in cool, dry conditions in well-sealed containers . It is also incompatible with oxidizing agents .

Propiedades

IUPAC Name |

ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O3/c1-2-11-6(10)4-3(7)5(8)12-9-4/h2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZASPSCKIFIPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2496681.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2496683.png)

![4-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2496687.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2496688.png)

![methyl 4-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2496693.png)

![[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride](/img/structure/B2496696.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetonitrile](/img/structure/B2496699.png)

![(5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2496702.png)